{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene
Description
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a methyl-oxygen group linked to a hepta-1,6-dien-4-yl chain. The compound’s diene moiety may confer unique electronic properties, such as enhanced conjugation, which could influence its stability and interactions in chemical or biological systems.
Properties
CAS No. |
144675-80-9 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
hepta-1,6-dien-4-yloxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-8-14(9-4-2)15-12-13-10-6-5-7-11-13/h3-7,10-11,14H,1-2,8-9,12H2 |
InChI Key |
KIEGVGXUURCIAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-dien-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the etherification reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the diene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for epoxidation and dihydroxylation, respectively.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
- Various substituted benzene derivatives from electrophilic aromatic substitution.
Epoxides: and from oxidation.
Saturated ethers: from reduction.
Scientific Research Applications
Organic Synthesis
One of the primary applications of {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is as an intermediate in organic synthesis. The compound can be utilized in various reactions to produce more complex molecules. Its ability to undergo functionalization allows chemists to modify its structure for specific purposes.
Synthetic Routes:
- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene ring.
- Cross-Coupling Reactions: It can also serve as a coupling partner in reactions such as Suzuki or Heck reactions, which are essential for forming carbon-carbon bonds.
Medicinal Chemistry
Preliminary studies suggest that this compound may exhibit significant biological activity. Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Biological Interactions:
- Interaction studies focus on how this compound interacts with biomolecules such as enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacodynamic properties.
Potential Therapeutic Uses:
- Investigations are ongoing into how this compound may modulate cellular signaling pathways, which could lead to novel therapeutic agents targeting inflammatory diseases or infections.
Case Study 1: Antimicrobial Activity
A study examining compounds similar to this compound found promising antimicrobial properties against various pathogens. The mechanism involved disruption of bacterial cell membranes, suggesting potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Research has indicated that compounds with similar structures have shown efficacy in reducing inflammation in animal models. Further exploration into this compound could reveal similar effects, contributing to treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism by which {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene exerts its effects depends on the specific application. In chemical reactions, the diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues with Hepta-1,6-dien-4-yl Moieties
Compounds sharing the hepta-1,6-dien-4-yl group exhibit variability in reactivity and yield depending on their core structures. Key examples include:
Key Observations :
- Yield Differences: The dihydrothiazole derivative (99% yield, ) demonstrates higher synthetic efficiency compared to the dihydroisoquinoline analogue (16% yield, ). This disparity may arise from steric or electronic effects of the core heterocycle.
- In contrast, the benzene ring in the target compound may stabilize the structure via resonance.
Aromatic Systems and Substituent Effects
- Benzene vs. Heterocycles : The target compound’s benzyl ether group contrasts with sulfur-containing heterocycles (e.g., benzo-1,4-oxathiins in ). While oxathiins exhibit dual heteroatom-mediated reactivity (e.g., acid sensitivity), the target’s ether linkage likely confers greater oxidative stability.
- Thiophene Derivatives : highlights 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C15H12O2S), where sulfur participation modulates conjugation . The target compound lacks sulfur but retains conjugation through its diene, suggesting distinct UV/Vis absorption profiles.
Biological Activity
{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene, also referred to as 1-Methyl-4-(4-methylhepta-1,6-dien-4-yl)benzene, is an organic compound characterized by its aromatic structure and unique substituents. This compound has garnered attention in recent years due to its potential biological activity, which may have implications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C₁₃H₁₆O. It features a hepta-1,6-diene group linked to a benzene ring via a methylene bridge. The presence of double bonds in the hepta-1,6-diene structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is thought to involve interactions with various biomolecules, including enzymes and receptors. Preliminary studies suggest that the compound may exert effects through:
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially leading to protective or damaging effects depending on the cellular context.
- Signal Transduction Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that compounds with similar structures can exhibit antioxidant properties. For instance, studies have shown that alkylated benzenes can scavenge free radicals and reduce oxidative damage in cellular models . This suggests that this compound might possess similar capabilities.
Cytotoxicity and Anticancer Potential
A study conducted on various substituted benzenes reported cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways . Although specific data on this compound is limited, its structural similarity to known anticancer agents warrants further investigation.
Study on Benzene Derivatives
A comprehensive study examined the biological effects of benzene derivatives, highlighting their metabolic pathways and toxicity profiles. It was found that certain derivatives could lead to significant genetic damage and increased cancer risk due to their metabolites . This raises concerns about the safety and biological implications of compounds like this compound.
Metabolic Pathways
The metabolism of similar compounds often involves cytochrome P450 enzymes leading to reactive intermediates that can interact with DNA and proteins. Understanding these pathways is crucial for assessing the risk associated with exposure to such compounds .
Research Findings Summary
| Study Aspect | Findings |
|---|---|
| Antioxidant Activity | Potential scavenging of free radicals; needs further validation. |
| Cytotoxic Effects | Similar compounds show promise in inducing apoptosis in cancer cells. |
| Metabolic Pathways | Involvement of cytochrome P450 enzymes; potential for genetic damage. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
